(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone
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Overview
Description
The compound (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone is a synthetic organic molecule that features a furan ring substituted with dimethyl groups and a piperidine ring bonded to a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a diketone or an aldehyde, under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of a suitable amine precursor.
Coupling with Fluoroaniline: The fluoroaniline moiety is introduced through a nucleophilic aromatic substitution reaction, where the piperidine ring is reacted with 4-fluoroaniline under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Substituted piperidines.
Substitution: Various substituted anilines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study the interactions of fluoroaniline derivatives with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone could be explored for its potential pharmacological properties. Its structural similarity to known bioactive molecules suggests it may have activity against certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The fluoroaniline moiety could facilitate binding to active sites, while the piperidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
What sets (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone apart is its combination of a furan ring, a piperidine ring, and a fluoroaniline moiety. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-17(13(2)23-12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQSVGMXVFKBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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